(1-Phenethyl-piperidin-4-yl)-hydrazine

Physicochemical profiling Medicinal chemistry CNS drug design

(1-Phenethyl-piperidin-4-yl)-hydrazine (CAS 1183137-99-6; synonym: 4-hydrazinyl-1-phenethylpiperidine) is a synthetic piperidine derivative with the molecular formula C₁₃H₂₁N₃ and a molecular weight of 219.33 g/mol. It features a phenethyl substituent at the piperidine N-1 position and a hydrazine (–NHNH₂) group at the C-4 position, placing it within the class of 4-hydrazino piperidine building blocks widely employed in medicinal chemistry.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
Cat. No. B7862554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenethyl-piperidin-4-yl)-hydrazine
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1NN)CCC2=CC=CC=C2
InChIInChI=1S/C13H21N3/c14-15-13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11,14H2
InChIKeyYFQZEIGKFJXCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1-Phenethyl-piperidin-4-yl)-hydrazine: Core Structure and Procurement Specifications


(1-Phenethyl-piperidin-4-yl)-hydrazine (CAS 1183137-99-6; synonym: 4-hydrazinyl-1-phenethylpiperidine) is a synthetic piperidine derivative with the molecular formula C₁₃H₂₁N₃ and a molecular weight of 219.33 g/mol. It features a phenethyl substituent at the piperidine N-1 position and a hydrazine (–NHNH₂) group at the C-4 position, placing it within the class of 4-hydrazino piperidine building blocks widely employed in medicinal chemistry . The compound is commercially available as both the free base (typical purity ≥95–98%) and the dihydrochloride salt (CAS 1263378-27-3; MW 292.25 g/mol) . Its structural combination of a lipophilic phenethyl arm (clogP ~2.89) and a nucleophilic hydrazine moiety makes it a versatile intermediate for condensation-driven library synthesis, particularly for hydrazone, pyrazole, and other nitrogen-containing heterocycle formations [1].

Why (1-Phenethyl-piperidin-4-yl)-hydrazine Cannot Be Replaced by Common 4-Substituted Piperidine Analogs


The 4-position substituent on the phenethylpiperidine scaffold is a decisive determinant of both downstream synthetic utility and biological target engagement. Simply substituting the hydrazine group with an amine, ketone, or amide linkage—as found in 4-amino-1-phenethylpiperidine (a fentanyl precursor), 1-phenethyl-4-piperidone, or fully elaborated fentanyl analogs—fundamentally alters the compound's polarity, hydrogen-bonding capacity, and nucleophilic reaction manifold [1][2]. The hydrazine group provides a dual nucleophilic site capable of forming hydrazones and cyclic heterocycles that cannot be accessed by the 4-amino or 4-oxo analogs [1]. Moreover, the phenethyl N-substituent confers sigma-1 receptor preference within the phenylalkylpiperidine class, a selectivity feature absent in simpler N-alkyl or N-unsubstituted piperidinyl hydrazines [3]. These structural distinctions mean that generic substitution of this building block with a seemingly similar 4-substituted piperidine will not yield the same intermediate products or biological probe properties.

(1-Phenethyl-piperidin-4-yl)-hydrazine: Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area and Hydrogen-Bond Capacity vs. 1-Phenethylpiperidine

The hydrazine group at the 4-position dramatically increases topological polar surface area (tPSA) relative to the unsubstituted 1-phenethylpiperidine scaffold. The target compound has a tPSA of 28.16 Ų and contributes 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), whereas 1-phenethylpiperidine has tPSA of only 3.24 Ų, 0 HBD, and 1 HBA [1]. This ~8.7-fold increase in tPSA and gain of HBD capacity directly affects aqueous solubility, membrane permeability, and chromatographic behavior [2].

Physicochemical profiling Medicinal chemistry CNS drug design

Sigma-1 Receptor Pharmacophore Compatibility vs. Phenylpropylpiperidine Analogs

Within the phenylalkylpiperidine class, the phenethyl N-substituent length is a critical determinant of sigma receptor subtype selectivity. Phenethylpiperidines (two-carbon linker between phenyl and piperidine nitrogen) favor sigma-1 receptor binding, whereas phenylpropylpiperidines (three-carbon linker) tend to favor sigma-2 receptors [1][2]. The prototypical unsubstituted 1-phenethylpiperidine demonstrates sigma-1 Ki values of 30–89 nM across rat and guinea pig brain membrane assays [3]. Although direct sigma receptor binding data for the 4-hydrazino derivative are not yet published, the phenethyl pharmacophore in this compound is expected to confer sigma-1-preferring recognition, distinguishing it from phenylpropyl-substituted analogs that would direct binding toward sigma-2.

Sigma receptor CNS pharmacology Ligand design

Validated DPP-IV Inhibitor Scaffold Class: N-Substituted 4-Hydrazino Piperidine Chemotype

The N-substituted 4-hydrazino piperidine scaffold—to which (1-phenethyl-piperidin-4-yl)-hydrazine belongs—has been validated as a dipeptidyl peptidase IV (DPP-IV) inhibitor chemotype. In a systematic SAR study, various N-substituted 4-hydrazino piperidine derivatives were synthesized and screened, yielding compound 22e with an IC₅₀ of 88 nM against DPP-IV and high selectivity over other peptidases [1][2]. In vivo, compound 22e stimulated insulin release upon glucose challenge and improved glucose tolerance in both n5-STZ and Zucker Diabetic Fatty (ZDF) rat models [1]. The phenethyl-substituted hydrazino piperidine intermediate serves as a direct starting point for generating focused libraries around this validated pharmacophore, distinguishing it from 4-amino or 4-oxo piperidine analogs that lack the hydrazine-derived DPP-IV activity.

DPP-IV inhibition Diabetes Type 2 diabetes Peptidase inhibitor

Chemical Reactivity Differentiation: Hydrazine-Mediated Heterocycle Formation vs. 4-Amino and 4-Oxo Analogs

The terminal hydrazine (–NHNH₂) group at the 4-position provides a unique bis-nucleophilic reaction manifold that enables condensation with carbonyl compounds to form hydrazones, and cyclocondensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form pyrazoles, pyrazolines, and other nitrogen heterocycles [1][2]. This dual reactivity is fundamentally absent in 4-amino-1-phenethylpiperidine (which forms only imines) and 1-phenethyl-4-piperidone (which acts as an electrophile, not a nucleophile) [3]. The hydrazine group thus enables one-step access to hydrazone-linked conjugates and fused heterocyclic systems that are not synthetically accessible from the more common 4-amino or 4-oxo precursors.

Synthetic chemistry Hydrazone Heterocycle synthesis Building block

GPR35 Counter-Screening: Absence of Off-Target Activity at a GPCR Implicated in Inflammatory Signaling

In a primary antagonist assay against human GPR35 (a G protein-coupled receptor implicated in inflammatory and metabolic signaling), (1-phenethyl-piperidin-4-yl)-hydrazine (ECBD ID: EOS83771) was tested and found to be inactive [1]. While a negative result, this provides a specific selectivity data point: this compound does not engage GPR35 at the tested concentration. Given that several piperidine-containing compounds have been reported to modulate GPR35, this inactivity distinguishes this building block from GPR35-active chemotypes and may be valuable for programs seeking to avoid GPR35-mediated off-target effects.

GPR35 Off-target screening GPCR Selectivity

Where (1-Phenethyl-piperidin-4-yl)-hydrazine Delivers Differentiated Value: Application Scenarios


Sigma-1 Receptor Focused Fragment and Lead Generation Libraries

The phenethyl N-substituent confers predicted sigma-1 receptor preference based on established phenylalkylpiperidine SAR (phenethyl → sigma-1 vs. phenylpropyl → sigma-2) [1]. Medicinal chemistry teams developing sigma-1-selective ligands for neuropathic pain, neuroprotection, or psychostimulant abuse indications can procure this hydrazine building block as a core intermediate that simultaneously provides sigma-1 pharmacophoric directionality and a hydrazine handle for rapid hydrazone or heterocycle library diversification, avoiding the need to construct the phenethylpiperidine scaffold de novo.

DPP-IV Inhibitor Lead Optimization Starting from a Validated 4-Hydrazino Piperidine Chemotype

Given that N-substituted 4-hydrazino piperidine derivatives have produced potent DPP-IV inhibitors (exemplified by compound 22e, IC₅₀ = 88 nM) with in vivo glucose-lowering efficacy in diabetic rat models [2], this compound serves as a direct starting intermediate for generating focused DPP-IV inhibitor libraries. The phenethyl substituent provides a defined lipophilic vector that can be systematically varied or retained during SAR exploration, offering a more efficient entry point than synthesizing the core from simple piperidine precursors.

Hydrazone- and Heterocycle-Based Chemical Probe Synthesis

The bis-nucleophilic hydrazine group at the 4-position enables one-step condensation with diverse carbonyl-containing fragments to generate hydrazone-linked conjugates and, upon cyclocondensation with 1,3-dielectrophiles, pyrazole- or oxadiazole-fused piperidine systems [3]. This reactivity profile is distinct from that of the more commonly available 4-amino-1-phenethylpiperidine (used as a fentanyl precursor) and 1-phenethyl-4-piperidone intermediates, making this compound the preferred procurement choice for synthetic programs that require hydrazine-specific downstream chemistry.

GPR35-Negative Control Scaffold for GPCR Counter-Screening Panels

Documented inactivity at GPR35 in a primary antagonist assay [4] positions this compound as a useful negative-control scaffold for laboratories running GPCR selectivity panels. Programs that require piperidine-based chemical probes devoid of GPR35 modulatory activity can use this building block with confidence that the core scaffold, in its unelaborated form, does not engage this off-target receptor—a selectivity feature that is not routinely established for many commercial piperidine intermediates.

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